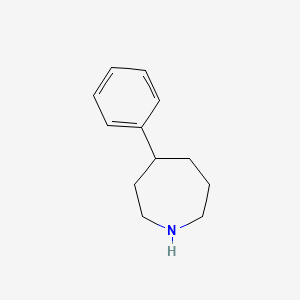

4-Phenylazepane

Übersicht

Beschreibung

The provided data does not directly discuss "4-Phenylazepane," but it does include information on a related compound, 4-[(4-phenylazo-phenyimino)-methyl]-phenol (4-PPMP), which is a Schiff base derivative synthesized through a condensation reaction. This compound is characterized by various spectroscopic methods, including UV–vis, FT-IR, and 1 H NMR spectroscopies. The solubility of 4-PPMP varies with the solvent, being more soluble in organic solvents like 1,4-dioxane, THF, DMF, diethyl ether, chloroform, and DMSO, and less soluble in methanol and ethanol .

Synthesis Analysis

The synthesis of 4-PPMP involves a condensation reaction, and its oxidative polymerization is catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide. This reaction is carried out in various solvents and phosphate buffers at different pH levels, with the optimal conditions being aqueous 1,4-dioxane at pH 6. The resulting polymer, poly(4-[(4-phenylazo-phenyimino)-methyl]-phenol) (P-(4-PPMP)), is produced in good yields and has a melting point of 290°C .

Molecular Structure Analysis

The molecular structure of P-(4-PPMP) includes phenylene and oxyphenylene units within the polymer backbone, as confirmed by FT-IR and 1 H NMR studies. The molecular weights of the polymer, including the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI), have been determined, indicating a relatively narrow molecular weight distribution .

Chemical Reactions Analysis

The oxidative polymerization of 4-PPMP to form P-(4-PPMP) is a key chemical reaction involving this compound. The process is enzyme-catalyzed and involves the use of hydrogen peroxide as an oxidizing agent. The polymerization results in a black polymer with distinct solubility properties compared to the monomer .

Physical and Chemical Properties Analysis

4-PPMP and its polymer P-(4-PPMP) exhibit different physical and chemical properties. The solubility of the polymer is notably different from that of the monomer, with P-(4-PPMP) being soluble in 1,4-dioxane, DMF, and DMSO, but only sparingly soluble in chloroform, THF, methanol, and ethanol, and insoluble in diethyl ether. The optical band gaps (Eg) of both the monomer and polymer have been calculated, showing that the polymer has a lower band gap than the monomer, which may have implications for its electronic properties .

The other papers provided do not directly relate to this compound or 4-PPMP, but they discuss related topics such as the biosynthesis and regulation of phenylpropanoids in plants , and the synthesis and properties of compounds based on flexible multicarboxylate ligands . These papers may provide a broader context for understanding the chemical behavior and applications of phenyl-containing compounds in various biological and materials science contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Valorization

4-Phenylazepane derivatives, specifically 4-phenyl-1,5-benzodiazepin-2-one, have been investigated for their potential pharmacological applications. These derivatives exhibit interesting characteristics as they mimic the structure of surfactants, with the benzodiazepine serving as a hydrophilic head and a carbon chain as a hydrophobic tail. Studies have shown these compounds to be non-toxic and have explored their psychotropic effects on the central nervous system (CNS). Notably, these derivatives lack sedative effects at therapeutic doses but exhibit significant properties when modified with long carbon chains (Terence Nguema Ongone et al., 2018).

Analgesic and Antioxidant Activities

Research has also delved into the analgesic and antioxidant activities of 4-phenyl-1,5-benzodiazepin-2-one and its derivatives. These compounds have demonstrated significant reduction in pain responses in acetic acid-induced writhing tests and tail immersion tests, indicating potent antinociceptive effects. Furthermore, they exhibit antioxidant activities, as evidenced by their performance in DPPH radical scavenging and ferric reducing power assays, suggesting their utility in treating pain and oxidative disorders (Terence Nguema Ongone et al., 2019).

Vapor-Phase Synthesis

A study on the vapor-phase catalytic synthesis of 1-phenylazepane from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst revealed efficient methods for producing 1-phenylazepane. The catalyst demonstrated high activity and selectivity, indicating potential industrial applications for this synthesis process (S. Qi, 2011).

Phenylalkylamines as Serotonin Agonists

Phenylalkylamines, including compounds related to this compound, have been studied for their affinity and agonist characteristics at 5-HT(2A) serotonin receptors. These studies are crucial for understanding the pharmacological profiles and potential therapeutic applications of these compounds in neurological disorders (C. Dowd et al., 2000).

Wirkmechanismus

Target of Action

4-Phenylazepane, also known as phenazepane, is a chemical compound that serves as the base structure in a series of opioid analgesics . The primary targets of this compound are opioid receptors, which play a crucial role in pain perception and reward.

Mode of Action

As an opioid, this compound acts by binding to opioid receptors in the central nervous system. This binding mimics the action of endorphins, natural pain-relieving chemicals produced in the body. The binding of this compound to these receptors triggers a series of biochemical reactions that lead to decreased perception of pain .

Biochemical Pathways

This inhibition can affect various downstream effects, including pain perception, mood, and reward .

Pharmacokinetics

Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The binding of this compound to opioid receptors results in a decrease in the perception of pain. This can lead to feelings of euphoria and well-being. Prolonged use can lead to tolerance, dependence, and withdrawal symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual genetic factors that can affect drug metabolism .

Zukünftige Richtungen

Azepane-based compounds, like 4-Phenylazepane, have gained significant interest and represent a continuous challenge for synthetic organic chemists . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Eigenschaften

IUPAC Name |

4-phenylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKQOPMYYACTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993988 | |

| Record name | 4-Phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73252-01-4, 7500-40-5 | |

| Record name | Hexahydro-4-phenyl-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73252-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazepane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

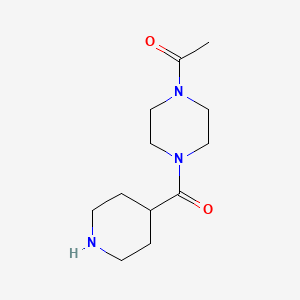

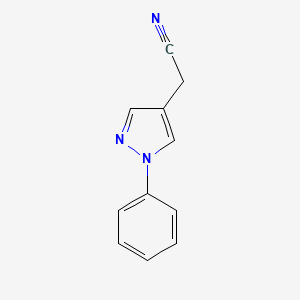

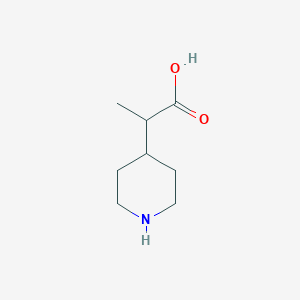

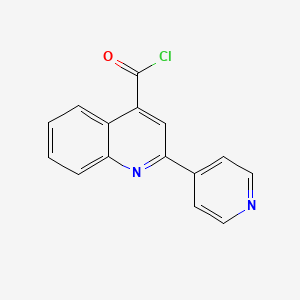

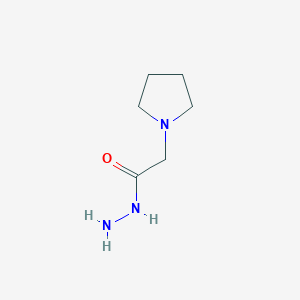

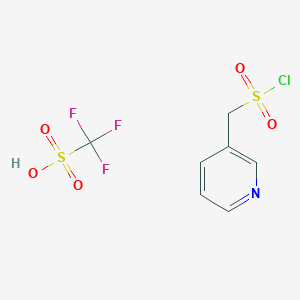

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)

![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)